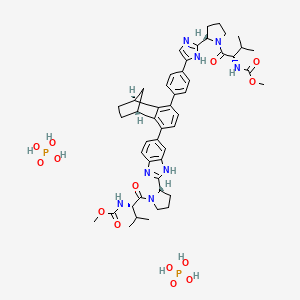
Emitasvir (diphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emitasvir (diphosphate) is a novel small molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C infections. The compound has shown significant efficacy in clinical trials, particularly when used in combination with other antiviral agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emitasvir (diphosphate) involves several key steps, including enantioselective enzymatic desymmetrization with hydrolases. This method helps to avoid the loss of chiral raw materials during the resolution process. The synthesis route has been optimized to improve the overall yield of the target active pharmaceutical ingredient .
Industrial Production Methods: The industrial production of Emitasvir (diphosphate) has been scaled up to kilogram levels. The optimized process involves multiple steps, including the use of specific reagents and conditions to ensure high purity and yield. The final product is obtained as a white to off-white solid, which is then formulated for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions: Emitasvir (diphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Emitasvir (diphosphate) .
Wissenschaftliche Forschungsanwendungen
Emitasvir (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
Wirkmechanismus
Emitasvir (diphosphate) exerts its effects by binding with high affinity to the NS5A protein of the hepatitis C virus. This binding disrupts the function of the NS5A protein in the viral replication complex, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS5A dimer and its associated replication machinery .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor similar to Emitasvir (diphosphate), used in combination with Sofosbuvir.
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Uniqueness of Emitasvir (diphosphate): Emitasvir (diphosphate) is unique due to its high affinity binding to the NS5A protein and its optimized synthesis route, which improves yield and purity. Additionally, its combination with other antiviral agents has shown high efficacy in clinical trials, making it a valuable addition to hepatitis C treatment regimens .
Eigenschaften
Molekularformel |
C49H64N8O14P2 |
|---|---|
Molekulargewicht |
1051.0 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |
InChI-Schlüssel |
KRUXCUGAHYWSKK-ZHMFATAFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



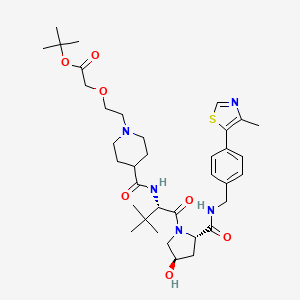

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


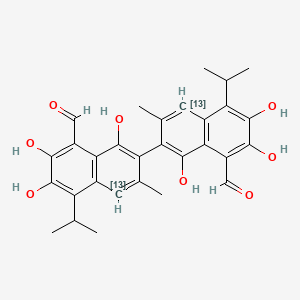
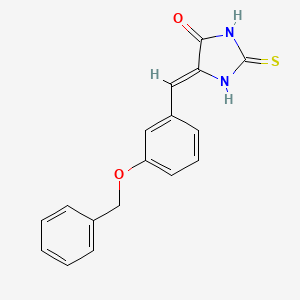
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
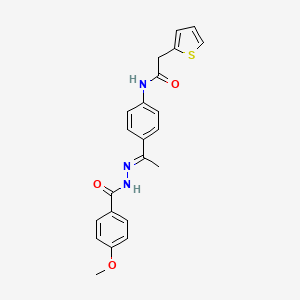
![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
